molecular formula C7H8O2 B12812912 But-3-ynyl prop-2-enoate CAS No. 13861-23-9

But-3-ynyl prop-2-enoate

Cat. No.: B12812912
CAS No.: 13861-23-9
M. Wt: 124.14 g/mol
InChI Key: WPGNHXPIVDREIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-3-ynyl prop-2-enoate typically involves the esterification of but-3-yn-1-ol with prop-2-enoic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide under reflux conditions . The reaction can be represented as follows:

But-3-yn-1-ol+Prop-2-enoic acidBut-3-ynyl prop-2-enoate+Water\text{But-3-yn-1-ol} + \text{Prop-2-enoic acid} \rightarrow \text{this compound} + \text{Water} But-3-yn-1-ol+Prop-2-enoic acid→But-3-ynyl prop-2-enoate+Water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

But-3-ynyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or acids.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) are used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alcohols or amines can react with the ester group under acidic or basic conditions.

Major Products

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Different esters, amides.

Scientific Research Applications

But-3-ynyl prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of but-3-ynyl prop-2-enoate involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    But-3-enoic acid: Similar structure but lacks the ester group.

    Butyl prop-2-enoate: Similar ester group but lacks the alkyne group.

    Chloroethene: Contains a halogen instead of an ester group.

Uniqueness

But-3-ynyl prop-2-enoate is unique due to the presence of both an alkyne and an ester functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

CAS No.

13861-23-9

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

but-3-ynyl prop-2-enoate

InChI

InChI=1S/C7H8O2/c1-3-5-6-9-7(8)4-2/h1,4H,2,5-6H2

InChI Key

WPGNHXPIVDREIR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCC#C

Origin of Product

United States

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